

Application Notes and Protocols for Recainam Hydrochloride in Patch Clamp Experiments

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Compound of Interest

Compound Name: *Recainam Hydrochloride*

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Introduction

Recainam hydrochloride is a potent, orally active Class I antiarrhythmic agent known for its efficacy in suppressing complex ventricular arrhythmias.^[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels (NaV), making it a valuable pharmacological tool for investigating the structure, function, and pharmacology of these channels.^[1] These application notes provide a comprehensive guide to utilizing **Recainam hydrochloride** in patch clamp electrophysiology experiments, including detailed protocols, data presentation, and visualization of key concepts.

Recainam exhibits a pronounced concentration- and use-dependent blockade of voltage-gated sodium channels.^[1] This characteristic suggests that Recainam preferentially binds to the open and/or inactivated states of the sodium channel, a crucial feature for its antiarrhythmic effects.^[1] This state-dependent binding allows for the targeted inhibition of rapidly firing cells, such as those in arrhythmic cardiac tissue, with less impact on cells with normal firing rates.^[1] The primary electrophysiological consequence of Recainam's action is a reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential, a direct indicator of sodium current inhibition.^[1]

Data Presentation

The following tables summarize the quantitative effects of **Recainam hydrochloride** on sodium channel function and cardiac action potential parameters.

Table 1: Electrophysiological Effects of **Recainam Hydrochloride** on Sodium Channels

Parameter	Species/Tissue Preparation	Recainam Concentration	Value
Use-Dependent Block of Vmax	Rabbit right ventricular papillary muscle	1×10^{-4} M (at 1.0 Hz)	39.8% reduction in Vmax at steady state
Onset Rate of Use-Dependent Block	Rabbit right ventricular papillary muscle	1×10^{-4} M (at 1.0 Hz)	Rate constant of 0.17 per action potential
Recovery from Use-Dependent Block	Rabbit right ventricular papillary muscle	1×10^{-4} M	Time constant of 17.2 seconds
Tonic Block of Vmax	Rabbit right ventricular papillary muscle	1×10^{-4} M (at 0.01 Hz)	No significant shift in the relationship between membrane potential and Vmax

Note: Specific IC50 values for Recainam on resting versus inactivated sodium channels are not readily available in the public domain. However, the data strongly indicates a significantly lower affinity for the resting state (minimal tonic block) and a high affinity for the open and/or inactivated states (potent use-dependent block).

Table 2: Effects of **Recainam Hydrochloride** on Cardiac Action Potential Parameters

Parameter	Species/Tissue Preparation	Recainam Concentration	Effect
Maximal Upstroke Velocity (Vmax)	Rabbit right ventricular papillary muscle	3×10^{-5} to 3×10^{-4} M	Concentration-dependent decrease
Action Potential Amplitude	Rabbit right ventricular papillary muscle	3×10^{-4} M	Slight decrease
Resting Membrane Potential	Rabbit right ventricular papillary muscle	Up to 3×10^{-4} M	No significant effect
Action Potential Duration (APD)	Canine cardiac Purkinje fibers	3 - 100 μ M	Concentration-dependent decrease
Action Potential Duration (APD)	Rabbit ventricular muscle	Up to 3×10^{-4} M	No significant effect

Experimental Protocols

These protocols are designed for whole-cell patch clamp recordings from isolated cardiomyocytes or cell lines heterologously expressing voltage-gated sodium channels (e.g., HEK293 cells expressing Nav1.5).

Solutions and Reagents

- External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
- Recainam Hydrochloride** Stock Solution: Prepare a 10 mM stock solution in DMSO. Dilute to final concentrations (e.g., 1 μ M, 10 μ M, 100 μ M) in the external solution on the day of the experiment.

Protocol 1: Characterization of Tonic Block

This protocol determines the effect of Recainam on resting-state sodium channels.

- Establish Whole-Cell Configuration: Form a giga-ohm seal ($>1\text{ G}\Omega$) and establish a whole-cell recording configuration.
- Set Holding Potential: Clamp the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure the majority of sodium channels are in the resting state.
- Voltage Protocol:
 - From the holding potential of -120 mV, apply a depolarizing test pulse to -10 mV for 20-40 ms to elicit the peak sodium current.
 - Apply this test pulse at a very low frequency (e.g., 0.05 Hz or every 20 seconds) to allow for full recovery of the channels from any block between pulses.[\[1\]](#)
- Data Acquisition:
 - Record baseline currents in the control external solution for several minutes to ensure stability.
 - Perfusion the cell with increasing concentrations of **Recainam hydrochloride**, allowing the effect to reach a steady state at each concentration.
 - Record the peak inward sodium current at each concentration.
- Data Analysis:
 - Measure the peak sodium current amplitude in the absence and presence of each drug concentration.
 - Calculate the percentage of block for each concentration relative to the control baseline.
 - Plot the percentage of block against the drug concentration and fit the data with a Hill equation to determine the IC₅₀ for tonic block.

Protocol 2: Characterization of Use-Dependent (Phasic) Block

This protocol assesses the frequency-dependent block of sodium channels by Recainam.

- Establish Whole-Cell Configuration and Set Holding Potential: As described in Protocol 1.
- Voltage Protocol:
 - From a holding potential of -120 mV, apply a train of depolarizing pulses to -10 mV for 20 ms.
 - Apply these pulse trains at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) to assess the effect of stimulation rate.
- Data Acquisition:
 - Record the peak sodium current for each pulse in the train under control conditions.
 - Perfusion the cell with a fixed concentration of **Recainam hydrochloride** (e.g., 10 μ M) and allow for equilibration.
 - Repeat the pulse train protocols at each frequency in the presence of the drug.
- Data Analysis:
 - For each frequency, measure the peak inward sodium current for each pulse in the train.
 - Normalize the peak current of each pulse to the peak current of the first pulse in the train.
 - Plot the normalized peak current as a function of the pulse number to visualize the development of use-dependent block.
 - The rate of onset of the block can be determined by fitting the decay of the peak current during the pulse train to an exponential function.

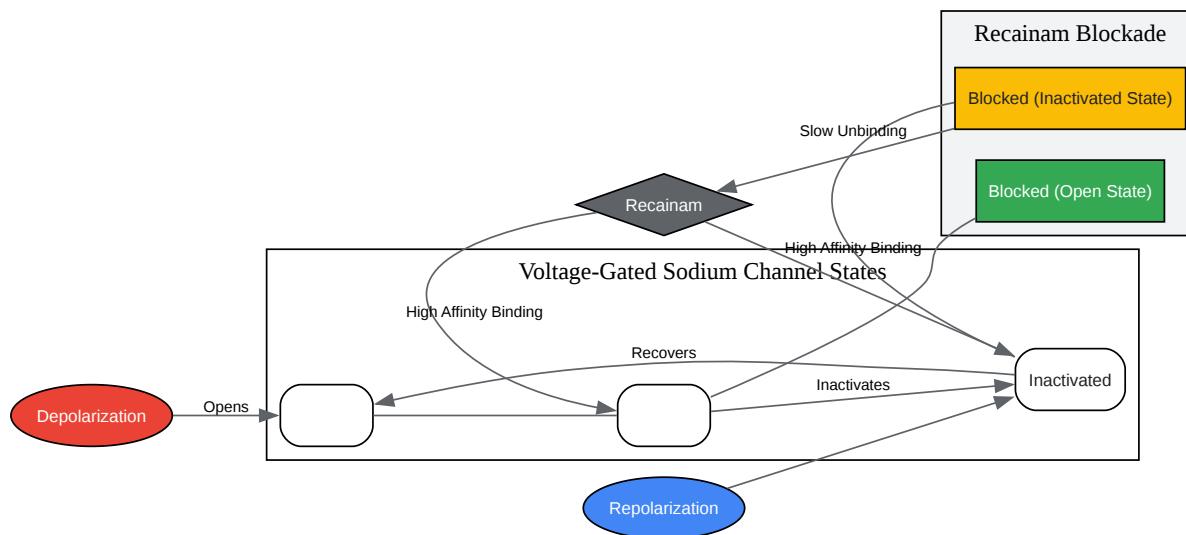
Protocol 3: Determining the Kinetics of Recovery from Block

This protocol measures the time it takes for sodium channels to recover from use-dependent block by Recainam.

- Establish Whole-Cell Configuration and Set Holding Potential: As described in Protocol 1.

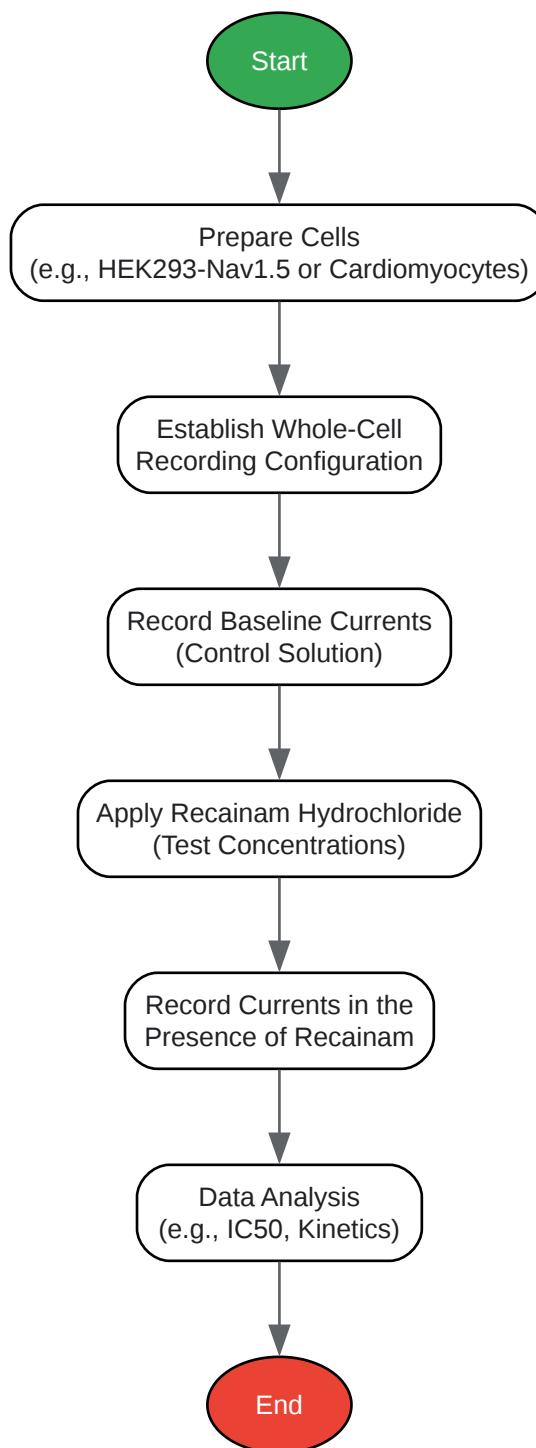
- Voltage Protocol (Two-Pulse Protocol):
 - Apply a conditioning pulse train (e.g., 20 pulses at 10 Hz to -10 mV) to induce use-dependent block.
 - Following the conditioning train, repolarize the membrane to a hyperpolarized potential (e.g., -120 mV) for a variable recovery interval (Δt), ranging from milliseconds to several seconds.
 - Apply a test pulse to -10 mV to assess the fraction of channels that have recovered from the block.
- Data Acquisition:
 - Perform the two-pulse protocol with varying recovery intervals (Δt) in the presence of a fixed concentration of **Recainam hydrochloride**.
- Data Analysis:
 - Measure the peak current of the test pulse for each recovery interval.
 - Normalize the test pulse current to the peak current elicited by a pulse without a preceding conditioning train.
 - Plot the normalized current as a function of the recovery interval duration (Δt).
 - Fit the data with a single or double exponential function to determine the time constant(s) of recovery from block.

Mandatory Visualizations



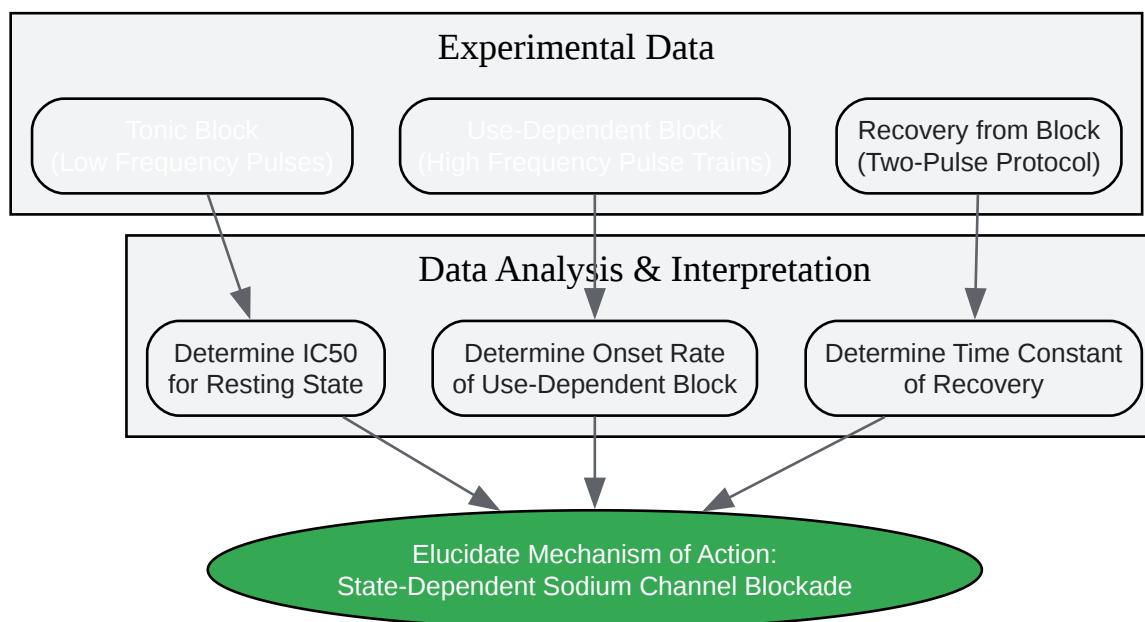
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Caption: Signaling pathway of Recainam's state-dependent block.



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Caption: General experimental workflow for patch clamp analysis.



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Caption: Logical relationship of experiments to determine mechanism.

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References

- 1. Cellular electrophysiology of the new antiarrhythmic agent recainam (Wy-42,362) in canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
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